Bienvenue dans la boutique en ligne BenchChem!

Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide

Solid-state stability Procurement logistics Long-term storage

Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide (CAS 149353-23-1; molecular formula C₂₆H₅₁BrN₄O₆; MW 595.61) is the crystalline hydrobromide salt of DO3A tri-tert-butyl ester, a protected macrocyclic chelator intermediate belonging to the 1,4,7,10-tetraazacyclododecane (cyclen) family. This compound serves as a key precursor for synthesizing DO3A- and DOTA-based metal chelators used in gadolinium MRI contrast agents and radiopharmaceuticals, wherein three of the four cyclen nitrogen atoms are functionalized with tert-butyl-protected acetate arms, leaving one secondary amine available for site-specific conjugation.

Molecular Formula C26H51BrN4O6
Molecular Weight 595.6 g/mol
CAS No. 149353-23-1
Cat. No. B123707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide
CAS149353-23-1
Synonyms1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid 1,4,7-Tris(1,1-dimethylethyl) Ester Hydrobromide;  1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid Tris(1,1-dimethylethyl) Ester Monohydrobromide;  Tri-tert-butyl 1,4,7-Tris(tert-butoxycarbonylmet
Molecular FormulaC26H51BrN4O6
Molecular Weight595.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C.Br
InChIInChI=1S/C26H50N4O6.BrH/c1-24(2,3)34-21(31)18-28-12-10-27-11-13-29(19-22(32)35-25(4,5)6)15-17-30(16-14-28)20-23(33)36-26(7,8)9;/h27H,10-20H2,1-9H3;1H
InChIKeyGMECCVFSBLSIKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide (CAS 149353-23-1): Protected DO3A Macrocyclic Chelator Intermediate for MRI and Radiopharmaceutical Procurement


Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide (CAS 149353-23-1; molecular formula C₂₆H₅₁BrN₄O₆; MW 595.61) is the crystalline hydrobromide salt of DO3A tri-tert-butyl ester, a protected macrocyclic chelator intermediate belonging to the 1,4,7,10-tetraazacyclododecane (cyclen) family [1]. This compound serves as a key precursor for synthesizing DO3A- and DOTA-based metal chelators used in gadolinium MRI contrast agents and radiopharmaceuticals, wherein three of the four cyclen nitrogen atoms are functionalized with tert-butyl-protected acetate arms, leaving one secondary amine available for site-specific conjugation [2]. The hydrobromide salt form provides distinct advantages in crystallinity, storage stability, and synthetic workup compared to the corresponding free base (CAS 122555-91-3) [2].

Why DO3A and DOTA Protected Intermediates Cannot Be Interchanged: Critical Selection Factors for CAS 149353-23-1 Procurement


Protected cyclen-based chelator intermediates are not functionally interchangeable due to three interacting variables: the number of acetate arms (determining metal-binding denticity and thermodynamic stability), the protection state of carboxyl groups (governing orthogonal reactivity and synthetic compatibility), and the salt form (affecting crystallinity, storage stability, and impurity profiles) [1]. For instance, commercial DOTA-tris(t-Bu ester) (CAS 137076-54-1)—a tetraacetate with one free acid and three tert-butyl esters—is documented to contain both di-alkylated and tetra-alkylated cyclen impurities that compromise downstream conjugate purity, whereas the tri-alkylated HBr salt (CAS 149353-23-1) precipitates selectively, minimizing these contaminants [2]. Substituting the free base (CAS 122555-91-3, mp 49–51 °C, storage at −20 °C) for the hydrobromide salt (mp 181–183 °C, storage at 2–8 °C) introduces markedly different handling and long-term stability profiles that directly impact reproducible scale-up [3]. Understanding these distinctions is essential before reviewing the quantitative evidence below.

Quantitative Differentiation Evidence for Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide (CAS 149353-23-1) vs. Key Analogs


Physical Stability Advantage of Hydrobromide Salt vs. Free Base: Melting Point and Storage Conditions

The hydrobromide salt (CAS 149353-23-1) exhibits a melting point of 181–183 °C and is stable under storage at 2–8 °C, while the corresponding free base DO3A tert-butyl ester (CAS 122555-91-3) has a markedly lower melting point of 49–51 °C and requires storage at −20 °C under inert atmosphere . The ~130 °C elevation in melting point conferred by HBr salt formation provides a direct, measurable advantage for shipping, handling, and long-term inventory management under standard laboratory refrigeration rather than freezer conditions, reducing the risk of thermal degradation during procurement transit and ambient bench-top handling [1].

Solid-state stability Procurement logistics Long-term storage DO3A intermediates

Purity Advantage Over DOTA-tris(t-Bu ester): Documented Impurity Profiles in Commercial Alternatives

Commercial DOTA-tris(t-Bu ester) (CAS 137076-54-1) has been explicitly documented in the peer-reviewed radiopharmaceutical literature to contain impurities of both di-alkylated and tetra-alkylated cyclen, making it expensive and of inconsistent purity for solid-phase peptide conjugation [1]. In contrast, the synthetic route yielding the HBr salt of DO3A tri-tert-butyl ester (CAS 149353-23-1) leverages selective precipitation of the tri-alkylated product directly from the reaction mixture, effectively excluding di- and tetra-alkylated byproducts; the resulting crystalline material was characterized by single-crystal X-ray diffraction, confirming structural homogeneity [2]. Independent work at the IAEA ISTR-2019 symposium corroborated that commercially available DOTA-tris-t-butyl ester is 'expensive and contain[s] impurities of both the di-alkylated and tetra-alkylated cyclen,' motivating alternative synthetic approaches [3].

Chelator purity Di-alkylated impurities Tetra-alkylated impurities Radiopharmaceutical synthesis

Validated Application Performance: Gd-DO3A-Tranexamate Conjugates Exhibit Relaxivity Superior to Clinical Gd-DOTA

CAS 149353-23-1 is specifically cited as the macrocyclic precursor for preparing Gd-complex conjugates of tranexamates, a new class of blood-pool MRI contrast agents (BPCAs) [1]. The resulting Gd-DO3A-tranexamate conjugates (synthesized from this HBr salt precursor) exhibit R₁ relaxivities ranging from 3.68 to 4.84 mM⁻¹s⁻¹, which compare favorably with and exceed those of clinically used Gd-DOTA (Dotarem®), whose r₁ at 1.5 T / 37 °C in human whole blood is 3.4–3.9 mM⁻¹s⁻¹ [2][3]. The parent DOTA-tranexamate conjugates reported by Gu et al. (J. Med. Chem. 2011) were described as having 'R₁-relaxivities significantly higher than those of any of the clinically used MRI CAs,' with in vivo T₁-weighted MR images in mice demonstrating a high blood-pool effect and simultaneous contrast enhancement in liver [4].

MRI contrast agents Blood-pool imaging Relaxivity r1 Tranexamic acid conjugates

Thermodynamic Stability Framework: DO3A vs. DOTA vs. NOTA Metal Complex Stabilities Guide Chelator Selection

The thermodynamic stability constants of Gd(III) complexes with macrocyclic poly(amino carboxylates) follow the established order: DOTA > HP-DO3A > DTPA > DO3A > EDTA, as determined by potentiometric and spectrophotometric methods at 25.0 ± 0.1 °C and μ = 0.1 M (TMA)Cl [1]. For Bi(III) complexes specifically, log K values are 30.3 for Bi(DOTA)⁻ versus 26.8 for Bi(DO3A-Bu), a difference of 3.5 log units (~3,000-fold in stability constant) reflecting the impact of reducing denticity from octadentate (DOTA) to heptadentate (DO3A) [2]. While this class-level stability differential does not directly quantify CAS 149353-23-1 performance, it establishes the rational basis for selecting DO3A-based chelators when a single free carboxylate or conjugation handle is required: the trade-off is a predictable, quantifiable reduction in thermodynamic stability relative to DOTA that can be partially compensated by kinetic inertness of the macrocyclic framework [3].

Thermodynamic stability log K Gd(III) complexes Macrocyclic chelators

Scalable One-Step Isolation: Direct Precipitation of HBr Salt from Crude Reaction Mixture

The hydrobromide salt of DO3A tri-tert-butyl ester can be isolated directly from the crude reaction mixture by simple dilution with water and precipitation, without requiring multiple dissolution, washing, and recrystallization steps [1]. The Jagadish method achieves approximately 80% yield of the HBr salt with single-crystal X-ray quality, compared to the earlier Himmelsbach procedure requiring 19 days of reaction time to yield only 56% of the hydrobromide [2]. The patent WO 2021/116165 A1 further elaborates that 'the hydrobromide has turned out to be preferable in large-scale preparations, as it allows to collect the product in a stable form, that can be conveniently stored for even long periods of time without degradation' [3]. This contrasts with the free base isolation pathway, which requires conversion from the salt, organic extraction, drying, and recrystallization, introducing additional yield losses and opportunities for impurity introduction [2].

Process chemistry Scalable synthesis Precipitation isolation DO3A manufacturing

Procurement-Driven Application Scenarios for Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide (CAS 149353-23-1)


Blood-Pool MRI Contrast Agent Development via Tranexamate Conjugation

This compound is the validated precursor for synthesizing Gd-DO3A-tranexamate conjugates that serve as nonionic, non-aromatic blood-pool MRI contrast agents. The resulting Gd-chelates exhibit R₁ relaxivities of 3.68–4.84 mM⁻¹s⁻¹, exceeding those of clinically used Gd-DOTA (3.4–3.9 mM⁻¹s⁻¹ at 1.5 T), with demonstrated in vivo blood-pool effect and simultaneous liver contrast enhancement in murine models [1]. Procurement of CAS 149353-23-1 specifically enables this conjugate class, as the single free amine on the cyclen ring is the required attachment point for tranexamic acid/ester moieties—a regiochemistry not accessible from fully protected DOTA-tetraester or fully deprotected DO3A without complex orthogonal protection strategies [2].

PET/SPECT Radiopharmaceutical Precursor: ⁶⁸Ga, ¹⁷⁷Lu, and ⁹⁰Y Chelator Synthesis

Following deprotection of the tert-butyl esters, the resulting DO3A chelator forms stable complexes with diagnostically and therapeutically relevant radiometals including ⁶⁸Ga (PET), ¹⁷⁷Lu (targeted radiotherapy), and ⁹⁰Y (radioimmunotherapy). The cleaner impurity profile of the HBr salt (demonstrated freedom from di- and tetra-alkylated cyclen contaminants that plague commercial DOTA-tris(t-Bu ester)) is critical for achieving high radiochemical yields (>90%) and reproducible specific activities in GMP-like radiopharmaceutical production [3]. The macrocyclic DO3A framework, while showing modestly lower thermodynamic stability than DOTA (Δlog K ≈ 3.5 for Bi(III) complexes), retains sufficient kinetic inertness for in vivo applications where the chelate must survive biological transit times [4].

Liver-Specific MRI Contrast Agent Research

DO3A conjugates of tranexamates synthesized from this precursor have demonstrated liver-specific MRI contrast enhancement in preclinical studies, with R₁ relaxivities (3.68–4.84 mM⁻¹s⁻¹) comparing well with commercial agents [1]. The hepatobiliary uptake observed for certain DO3A-tranexamate Gd-complexes arises from the lipophilic character of the tranexamate ester moiety attached via the single free cyclen amine—a structure-activity relationship that depends on the precisely tri-protected intermediate state provided by CAS 149353-23-1, where the fourth nitrogen is available for installing lipophilic targeting groups without competing side reactions at unprotected acetate arms [2].

Asymmetric Bifunctional Chelator Construction for Targeted Molecular Imaging

The three tert-butyl-protected acetate arms plus one free secondary amine constitute an orthogonal protection scheme ideal for constructing asymmetric bifunctional chelators. The free amine can be selectively alkylated, acylated, or conjugated to targeting vectors (peptides, antibodies, small molecules) while the protected acetates remain inert, then subsequently deprotected with TFA to reveal the metal-binding carboxylates . This sequential reactivity is not achievable with fully deprotected DO3A (which would give mixtures of N- vs. O-alkylation products) or with DOTA-tris(t-Bu ester) (which bears a free carboxylic acid that competes for coupling reagents), making CAS 149353-23-1 the uniquely suited intermediate for site-specific bioconjugate synthesis .

Quote Request

Request a Quote for Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.